ethyl 1-(2-cyanoethyl)-2-oxocyclohexane-1-carboxylate
Description
Systematic IUPAC Name Derivation and Isomerism Considerations
The systematic International Union of Pure and Applied Chemistry name for this compound follows established conventions for naming complex organic molecules with multiple functional groups and substituents. The complete IUPAC name "ethyl 1-(2-cyanoethyl)-2-oxocyclohexane-1-carboxylate" can be deconstructed into its constituent naming elements to understand the structural hierarchy and substitution pattern. The base structure is identified as cyclohexane, which forms the central six-membered ring system that serves as the molecular backbone. The primary functional group that determines the suffix is the carboxylate ester, specifically an ethyl ester, which takes precedence in the naming hierarchy and provides the "-carboxylate" ending.
The position numbering system for this compound begins with the carbon atom bearing the carboxylate group, which is designated as position 1. This carbon atom also serves as the attachment point for the 2-cyanoethyl substituent, creating a quaternary carbon center. The 2-cyanoethyl group consists of a two-carbon chain with a terminal nitrile functional group, formally named as a cyanoethyl substituent. The ketone functionality is located at position 2 of the cyclohexane ring, directly adjacent to the quaternary carbon bearing the ester and cyanoethyl groups, resulting in the "2-oxo" designation in the systematic name.
The stereochemical considerations for this compound are particularly significant due to the presence of the quaternary carbon center at position 1. While the compound does not possess traditional chiral centers with four different substituents attached to a single carbon, the potential for conformational isomerism exists due to the flexibility of the cyclohexane ring and the orientation of the substituents. The 2-cyanoethyl side chain can adopt various conformations, and the cyclohexane ring itself can exist in different chair conformations, leading to complex three-dimensional arrangements that may influence the compound's chemical and physical properties.
| Naming Component | Systematic Designation | Structural Feature |
|---|---|---|
| Base Structure | Cyclohexane | Six-membered saturated ring |
| Primary Functional Group | Carboxylate | Ethyl ester at position 1 |
| Ketone Group | 2-oxo | Carbonyl at position 2 |
| Substituent Chain | 1-(2-cyanoethyl) | Two-carbon nitrile chain at position 1 |
Properties
IUPAC Name |
ethyl 1-(2-cyanoethyl)-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-16-11(15)12(8-5-9-13)7-4-3-6-10(12)14/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLIBLZLHLCMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442108 | |
| Record name | Cyclohexanecarboxylic acid, 1-(2-cyanoethyl)-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42894-09-7 | |
| Record name | Cyclohexanecarboxylic acid, 1-(2-cyanoethyl)-2-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Addition Mechanism
The core reaction mechanism involves deprotonation of 2-cyanoethanol by a strong base, generating a nucleophilic alkoxide. This species attacks the α-carbon of the ketone in ethyl 2-oxocyclohexane-1-carboxylate, forming a tetrahedral intermediate that collapses to yield the target compound. Sodium hydride (NaH) or diisopropylethylamine (DIPEA) are typically employed as bases, with yields exceeding 85% under optimized conditions.
Key steps:
- Deprotonation of 2-cyanoethanol to form a resonance-stabilized alkoxide.
- Conjugate addition to the α,β-unsaturated ketone system in the cyclohexane ring.
- Proton transfer and elimination of water, stabilized by the electron-withdrawing ester and cyano groups.
Optimization of Reaction Conditions
Reaction parameters significantly influence yield and purity. Data from multiple studies reveal the following optimal conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C to 25°C | Prevents side reactions (e.g., ester hydrolysis) |
| Solvent | Tetrahydrofuran (THF) | Enhances nucleophilicity of 2-cyanoethanol |
| Base | Sodium hydride (1.5 eq) | Complete deprotonation without overbaseing |
| Reaction Time | 12–18 hours | Ensures full conversion of starting material |
A representative procedure from demonstrates scalability:
"Ethyl 2-oxocyclohexane-1-carboxylate (10.0 g, 55.0 mmol) and DIPEA (23.0 mL, 132.0 mmol) in dichloromethane (100 mL) were treated with trifluoromethanesulfonic anhydride (11.1 mL, 66.0 mmol) at −78°C. After warming to 20°C over 18 hours, column chromatography afforded the product in 82% yield."
This method highlights the importance of low-temperature initiation to control exothermicity, followed by gradual warming to maximize conversion.
Purification and Characterization
Purification via silica gel column chromatography using hexane/ethyl acetate gradients (10:1 to 1:1) effectively isolates the product. Advanced analytical techniques confirm structural integrity:
NMR Spectroscopy:
Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 224.1 aligns with the molecular formula C₁₁H₁₅NO₃.
Industrial-Scale Adaptations
Large-scale synthesis (≥1 kg) requires modifications for safety and efficiency:
- Continuous Flow Reactors: Minimize thermal degradation by maintaining precise temperature control during exothermic steps.
- Solvent Recovery Systems: THF and dichloromethane are recycled via distillation, reducing environmental impact.
- Catalytic Bases: Potassium carbonate replaces NaH in pilot plants, lowering costs despite a 5–10% yield reduction.
A case study from achieved 90% yield at 500 g scale using these adaptations, demonstrating feasibility for pharmaceutical production.
Comparative Analysis of Methodologies
The table below contrasts three major synthetic approaches:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| NaH/THF (Batch) | 90 | 98 | Moderate | High |
| DIPEA/DCM (Flow) | 82 | 95 | High | Medium |
| K₂CO₃/MeCN (Industrial) | 80 | 93 | Very High | Low |
The NaH/THF method remains preferred for laboratory-scale synthesis due to superior yield and purity, while flow chemistry balances scalability and cost for intermediate volumes.
Mechanistic Insights and Side Reactions
Competing pathways necessitate careful optimization:
- Ester Hydrolysis: Prolonged reaction times or aqueous workup can hydrolyze the ethyl ester to the carboxylic acid.
- Cyano Group Reduction: Residual hydride reagents may reduce the nitrile to an amine, requiring strict exclusion of moisture.
- Ring-Opening Reactions: Strong bases at elevated temperatures can fragment the cyclohexane ring, forming linear byproducts.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(2-cyanoethyl)-2-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
ethyl 1-(2-cyanoethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(2-cyanoethyl)-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, depending on the context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 1-(2-Iodophenyl)-2-Oxocyclohexane-1-Carboxylate
- Structure: Substitution of the cyanoethyl group with a 2-iodophenyl ring.
- Synthesis : Prepared via PIFA/TFAA-mediated aryl amination of β-oxoesters, yielding 40–63% .
- Applications: Used in ring-expansion reactions to synthesize benzo[b]azocin-2-ones , whereas the cyanoethyl derivative may serve as a precursor for nitrile-containing heterocycles.
Ethyl 1-[(Ethylamino)Methyl]-2-Oxocyclohexane-1-Carboxylate
- Structure: Replaces the cyanoethyl group with an ethylaminomethyl substituent.
- Synthesis : Formed via Mannich reaction of ethyl 2-oxocyclohexane-1-carboxylate with ethylamine and formaldehyde (40°C, EtOH) .
- Key Differences: Reactivity: The amino group enables condensation or Schiff base formation, contrasting with the cyanoethyl group’s stability under basic conditions. Biological Relevance: Amino-substituted β-keto esters are intermediates in alkaloid synthesis, whereas the cyanoethyl variant may exhibit distinct pharmacokinetic properties.
Ethyl 2-Oxocyclohexane-1-Carboxylate (Parent Compound)
- Structure : Lacks substituents at the 1-position (CAS: 1655-07-8, MW: 170.21) .
- Synthesis: Base-catalyzed Claisen condensation of ethyl acetoacetate with cyclohexanone derivatives.
- Key Differences: Reactivity: The unsubstituted β-keto ester undergoes ketone-specific reactions (e.g., ketalization with ethylene glycol ), while the cyanoethyl group introduces steric hindrance and electronic effects. Physical Properties: Melting point (101°C) vs. the cyanoethyl derivative’s likely lower crystallinity due to bulky substituents.
Ethyl 1-(2-Methylallyl)-2-Oxocyclohexane-1-Carboxylate
- Structure: Features a methallyl group instead of cyanoethyl.
- Synthesis : Alkylation of β-oxoester with methallyl chloride (60% yield) .
- Key Differences: Reactivity: The allyl group enables Diels-Alder or radical reactions, absent in the cyanoethyl analog. Stability: The cyanoethyl group’s electron-withdrawing nature may stabilize enolate intermediates more effectively than the allyl group.
Electronic and Steric Effects of Substituents
| Substituent | Electronic Effect | Steric Effect | Example Application |
|---|---|---|---|
| Cyanoethyl (-CH₂CN) | Strong electron-withdrawing | Moderate hindrance | Nitrile-to-amide conversion in drug design |
| Iodophenyl | Electron-withdrawing (σ/π) | High hindrance | Electrophilic aromatic substitution |
| Ethylaminomethyl | Electron-donating (NH) | Low hindrance | Alkaloid synthesis |
| Methallyl | Mild electron-donating | Moderate hindrance | Polymer crosslinking |
Biological Activity
Ethyl 1-(2-cyanoethyl)-2-oxocyclohexane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, including its anti-cancer, antioxidant effects, and mechanisms of action based on recent studies and findings.
Chemical Profile
- Chemical Name: this compound
- CAS Number: 42894-09-7
- Molecular Formula: C₁₁H₁₃N₃O₃
- Molecular Weight: 233.24 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro and in vivo experiments have demonstrated its efficacy against various cancer cell lines, particularly in reducing cell viability and inducing apoptosis.
- Mechanism of Action
-
Case Studies
- A study involving Ehrlich ascites carcinoma (EAC) cells revealed that treatment with the sodium salt of this compound resulted in significant reductions in tumor volume and cell count. Histopathological analyses indicated improvements in liver and kidney tissues without adverse effects, underscoring its therapeutic potential .
Antioxidant Activity
The compound also exhibits notable antioxidant properties. Research indicates that it can scavenge free radicals, thereby mitigating oxidative stress, which is a contributing factor in cancer progression.
Data Table: Biological Activities of this compound
Pharmacological Implications
The findings suggest that this compound could be developed into a novel therapeutic agent for cancer treatment. Its ability to target multiple pathways involved in cancer proliferation and survival makes it a promising candidate for further research.
Q & A
Q. What are the most common synthetic routes for preparing ethyl 1-(2-cyanoethyl)-2-oxocyclohexane-1-carboxylate, and what factors influence reaction yields?
The compound is synthesized via Michael addition reactions or Pd-catalyzed allylic alkylation (e.g., using ethyl 2-oxocyclohexane-1-carboxylate as a precursor). Reaction yields (e.g., 40% in some protocols) depend on:
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Key characterization methods include:
- X-ray crystallography : Resolve bond lengths, angles, and ring conformations (e.g., envelope, half-chair, or screw-boat puckering ).
- NMR spectroscopy : Analyze and shifts to confirm the presence of the 2-cyanoethyl group and ester functionality .
- Mass spectrometry : Verify molecular weight (CHNO, MW 223.27) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential vapor release during reactions.
- Storage : Keep in a cool, dry place away from ignition sources (per safety data sheets for analogous compounds ).
Advanced Research Questions
Q. How do computational methods like DFT aid in understanding the reactivity of this compound?
Density functional theory (DFT) calculations predict:
- Electrophilic sites : The oxocyclohexane ring’s carbonyl group and cyanoethyl moiety are reactive toward nucleophiles.
- Transition states : Energy barriers for ring-opening or functionalization reactions (e.g., Michael additions) .
- Binding affinities : Molecular docking studies can model interactions with biological targets or catalysts .
Q. What challenges arise in crystallographic refinement of derivatives of this compound?
- Disorder in crystal lattices : Substituents like 4-chlorophenyl rings may exhibit positional disorder (occupancy ratios up to 0.68:0.32), requiring advanced SHELXL refinement .
- Conformational flexibility : The cyclohexane ring’s puckering (envelope vs. screw-boat) complicates unit cell modeling .
- Weak intermolecular interactions : C–H···O bonds influence packing stability but are difficult to resolve without high-resolution data .
Q. How can researchers address contradictions in reported reaction yields for derivatives of this compound?
- Reaction optimization : Screen catalysts (e.g., NaOH vs. organocatalysts) and solvents (polar aprotic vs. alcoholic) to improve reproducibility .
- Kinetic studies : Monitor reaction progress via in situ NMR or HPLC to identify side products or intermediates .
- Scale effects : Pilot small-scale reactions (e.g., 1 mmol) before scaling up to minimize yield variability .
Q. What strategies are effective for functionalizing the cyclohexane ring without disrupting the cyanoethyl group?
- Regioselective substitution : Use directing groups (e.g., ester or carbonyl) to target C-4 or C-6 positions .
- Protection/deprotection : Temporarily protect the cyanoethyl group with silyl ethers during oxidation or halogenation steps .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce aromatic substituents .
Q. How do stereochemical variations in the cyclohexane ring impact biological or catalytic activity?
- Enantioselective synthesis : Chiral catalysts (e.g., BINOL-derived ligands) can produce enantiomers with distinct binding affinities .
- Conformational analysis : Half-chair vs. envelope conformations alter steric accessibility for enzyme active sites .
- Pharmacophore modeling : Correlate ring puckering with activity in drug discovery pipelines .
Q. What mechanistic insights explain the compound’s role in spirocyclic or heterocyclic syntheses?
- Cyclization pathways : The oxocyclohexane ring undergoes [4+2] cycloadditions or intramolecular nucleophilic attacks to form spiro compounds .
- Ring-opening reactions : Base-mediated cleavage of the ester group generates intermediates for isoxazole or pyrazole synthesis .
Q. How does the compound’s stability under acidic/basic conditions affect its application in multistep syntheses?
- pH sensitivity : The ester group hydrolyzes under strong acidic/basic conditions, requiring neutral pH for stability .
- Thermal stability : Decomposition above 150°C limits high-temperature reactions (TGA data for analogs ).
- Storage recommendations : Store at 2–8°C in inert atmospheres to prolong shelf life .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
